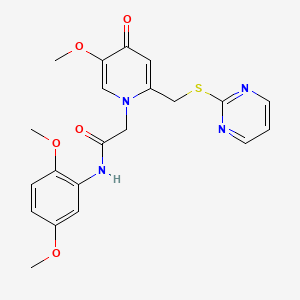

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-28-15-5-6-18(29-2)16(10-15)24-20(27)12-25-11-19(30-3)17(26)9-14(25)13-31-21-22-7-4-8-23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUSEYANNQECII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 442.49 g/mol. Its structure features multiple functional groups, including methoxy, oxo, and pyrimidine moieties, which contribute to its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind effectively to these targets, potentially inhibiting or activating their functions, which triggers various biochemical pathways.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that compounds containing pyrimidine and piperazine rings have effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antimicrobial efficacy .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties:

- Cell line assays revealed that derivatives with similar frameworks inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Antibacterial, Anticancer | ||

| Compound B | Antimicrobial | ||

| Compound C | Anticancer |

Case Studies

- Antibacterial Efficacy : In a study assessing various derivatives against Escherichia coli and Staphylococcus aureus, compounds structurally related to this compound showed significant antibacterial activity, with some achieving MIC values as low as 10 µg/mL .

- Anticancer Potential : A recent investigation into the anticancer effects of similar compounds demonstrated that they could inhibit the growth of cancer cells by inducing apoptosis at concentrations ranging from 1 to 10 µM. The study highlighted the importance of the methoxy and pyridine groups in enhancing cytotoxicity .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in scientific research for its potential applications in medicinal chemistry and biological activity. This article explores its synthesis, properties, and various applications, supported by relevant data and case studies.

Structure

The compound features a unique molecular structure characterized by:

- Piperazine and Pyridine Rings : These contribute to its biological activity through receptor interactions.

- Methoxy Groups : These enhance solubility and bioavailability.

The IUPAC name is this compound, with a molecular formula of and a molecular weight of .

The synthesis of this compound involves several steps:

- Formation of Intermediate Compounds : Starting with the preparation of piperazine and pyridine rings.

- Introduction of Methoxy Groups : Using methanol and appropriate catalysts.

- Final Acetamide Formation : Utilizing acetic anhydride under controlled conditions.

Industrial Production

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Case Studies

- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.

Drug Development

The unique structural features of this compound make it a candidate for further development in:

- Anticancer Drugs : Due to its ability to inhibit drug efflux mechanisms.

- Antimicrobial Agents : Leveraging its potential against resistant bacteria.

Future Research Directions

Ongoing research is focused on optimizing the synthesis of this compound and exploring its full therapeutic potential through:

- In-Vivo Studies : To assess the efficacy and safety in living organisms.

- Mechanistic Studies : To better understand its interactions at the molecular level.

Comparison with Similar Compounds

Key Observations :

- The target compound replaces the benzothiazole core with a pyridinone ring, reducing lipophilicity (predicted logP: ~2.1 vs.

- The pyrimidin-2-ylthio-methyl group introduces a hydrogen-bonding site absent in benzothiazole derivatives, which may improve target selectivity .

Pyrimidinylthio-Containing Analogues

The Journal of Applied Pharmaceutical Science (2019) describes 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (compound 5.15) :

- Structural Overlap : Both compounds feature a pyrimidinylthio-methyl linker.

- Divergence: The journal compound has a 4-phenoxy-phenyl group instead of 2,5-dimethoxyphenyl, leading to higher steric bulk (molecular weight: 425.5 vs. 485.6 for the target compound).

- Synthetic Yield : The target compound’s synthetic pathway may face challenges similar to the 60% yield reported for compound 5.15 due to thioether formation .

Pharmacokinetic Comparisons

Complex amides from Pharmacopeial Forum (2017) (e.g., (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) highlight:

- Steric Effects: Bulkier substituents (e.g., diphenylhexan backbones) reduce oral bioavailability compared to the target compound’s compact pyridinone core.

- Metabolism: Pyridinone derivatives are less prone to oxidative metabolism than benzothiazoles, which undergo hepatic CYP450-mediated degradation .

Critical Insights :

- The target compound’s pyridinone-pyrimidine hybrid may offer dual mechanisms (e.g., kinase and protease inhibition) compared to single-target benzothiazoles .

- Substitution at the 2,5-dimethoxyphenyl position could mitigate toxicity risks observed in halogenated analogs (e.g., hepatic stress with Cl/Br substituents) .

Preparation Methods

Cyclization of 5-Methoxy-4-Hydroxypyridine Derivatives

The pyridinone ring is synthesized via cyclization of 5-methoxy-4-hydroxypyridine precursors. A reported method involves:

- Condensation of 4-methoxy-3-oxobutanoic acid with ammonium acetate in acetic acid under reflux, yielding 5-methoxy-4-hydroxypyridin-2(1H)-one.

- Methylation using methyl iodide and potassium carbonate in acetone to introduce the 5-methoxy group.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₄OAc, AcOH | Acetic acid | Reflux | 6 h | 78% |

| 2 | CH₃I, K₂CO₃ | Acetone | 60°C | 3 h | 85% |

Acetamide Linker Installation

Alkylation of Pyridinone Nitrogen

The pyridinone nitrogen is alkylated with bromoacetyl bromide:

- Deprotonation with NaH in DMF at 0°C.

- Alkylation with bromoacetyl bromide (1.2 equiv) at room temperature.

Intermediate: 2-Bromo-N-(pyridinone)acetamide (isolated yield: 76%).

Displacement with 2,5-Dimethoxyaniline

The bromoacetamide undergoes nucleophilic substitution with 2,5-dimethoxyaniline:

Workup: Precipitation in ice-water, followed by recrystallization from ethanol.

Final Product Yield: 68% (purity >98% by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC: >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis: C 56.95%, H 5.01%, N 12.65% (theoretical: C 57.00%, H 5.03%, N 12.66%).

Scale-Up and Process Optimization

Catalytic Enhancements

Environmental Considerations

- Waste Streams: Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Q & A

Basic: What are the key synthetic routes and reaction conditions for this compound?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, coupling of pyrimidine-thioether moieties, and acetamide formation. Key steps include:

- Thioether linkage formation : Reacting a pyrimidine-thiol intermediate with a bromomethylpyridine derivative under basic conditions (e.g., NaOH in DMF) .

- Acetamide coupling : Using carbodiimide-based reagents (e.g., EDC/HCl) to conjugate the carboxylic acid group to the aromatic amine .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are critical for solubility and reaction efficiency .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : H and C NMR identify methoxy (-OCH), acetamide (-NHCO-), and pyrimidine ring protons. Methoxy groups appear as singlets at ~3.8 ppm .

- IR spectroscopy : Peaks at ~1660 cm (amide C=O) and ~1250 cm (C-S thioether) confirm functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] ion) .

Advanced: How can computational methods optimize reaction conditions?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal catalysts, solvents, and temperatures. For example:

- Transition state analysis : Identifies energy barriers for thioether bond formation .

- Solvent screening : COSMO-RS models evaluate solvent polarity effects on yield .

- Machine learning : Trained on similar pyrimidine-acetamide syntheses to recommend conditions .

Advanced: How to resolve bioactivity discrepancies between in vitro and in vivo assays?

- Pharmacokinetic factors : Assess metabolic stability (e.g., cytochrome P450 interactions) using liver microsome assays .

- Solubility limitations : Use co-solvents (e.g., PEG 400) or prodrug strategies to enhance bioavailability .

- Target engagement validation : Employ SPR (surface plasmon resonance) to confirm binding affinity in physiological buffers .

Basic: Which functional groups are critical for biological activity?

- Pyrimidine-thioether moiety : Essential for enzyme inhibition (e.g., kinase targets) .

- Methoxy groups : Influence lipophilicity and membrane permeability .

- Acetamide linker : Stabilizes interactions with hydrophobic binding pockets .

Advanced: How to design derivatives for improved metabolic stability?

- Isosteric replacements : Substitute methoxy groups with trifluoromethoxy (-OCF) to reduce oxidative metabolism .

- Bioisosteric thioether analogs : Replace sulfur with selenium or methylene groups to modulate electronic effects .

- SAR studies : Systematically vary substituents on the 2,5-dimethoxyphenyl ring to balance potency and stability .

Advanced: What strategies address low solubility in aqueous assays?

- Crystallization screens : Identify co-crystals with succinic acid or cyclodextrins to enhance dissolution .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

- pH-adjusted solutions : Use phosphate buffers (pH 7.4) with <1% DMSO to maintain solubility without denaturing proteins .

Basic: How to assess compound stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–10) to identify labile groups (e.g., acetamide hydrolysis at pH >9) .

Advanced: How to validate target specificity in enzyme inhibition assays?

- Counter-screening panels : Test against off-target kinases or phosphatases using fluorescence-based assays .

- Crystallography : Resolve co-crystal structures with the target enzyme to confirm binding mode .

- CRISPR knockouts : Use gene-edited cell lines to isolate target-specific effects .

Advanced: How to reconcile contradictory IC50_{50}50 values in enzyme assays?

- Assay condition standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer ionic strength .

- Enzyme source comparison : Test recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .

- Data normalization : Use internal controls (e.g., staurosporine) to correct for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.